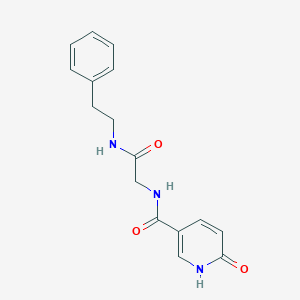
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide, also known as O-Acetyl-L-Carnitine (OALC), is a naturally occurring compound that is synthesized in the body. This compound is known to have several scientific research applications due to its unique properties.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide' involves the condensation of 2-oxo-2-(phenethylamino)acetic acid with ethyl acetoacetate to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate. This intermediate is then reacted with 3-aminocrotonic acid to form the final product.
Starting Materials
2-oxo-2-(phenethylamino)acetic acid, ethyl acetoacetate, 3-aminocrotonic acid
Reaction
Step 1: Condensation of 2-oxo-2-(phenethylamino)acetic acid with ethyl acetoacetate using a suitable condensing agent such as DCC or EDC to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate., Step 2: Hydrolysis of ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate using a suitable hydrolyzing agent such as NaOH or HCl to form 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetic acid., Step 3: Esterification of 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetic acid with ethyl alcohol using a suitable esterifying agent such as H2SO4 or HCl to form ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate., Step 4: Reaction of ethyl 2-(2-oxo-2-(phenethylamino)ethyl)acetoacetate with 3-aminocrotonic acid using a suitable coupling agent such as DCC or EDC to form the final product '6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide'.
作用機序
The mechanism of action of OALC is not fully understood, but it is believed to work by improving mitochondrial function and reducing oxidative stress in the body. OALC has been found to increase the synthesis of acetylcholine, a neurotransmitter that is important for cognitive function and memory. Additionally, OALC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons in the brain.
生化学的および生理学的効果
OALC has several biochemical and physiological effects in the body. It has been found to increase the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function and memory. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. OALC has also been found to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals.
実験室実験の利点と制限
One of the advantages of using OALC in lab experiments is its neuroprotective effects. OALC has been found to have neuroprotective effects and can be used to protect neurons from damage caused by oxidative stress. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. However, one of the limitations of using OALC in lab experiments is its high cost. OALC is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on OALC. One area of research is the potential use of OALC in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. OALC has been found to have neuroprotective effects and can be used to protect neurons from damage caused by oxidative stress. Additionally, OALC has been shown to increase the expression of BDNF, which is a protein that is important for the growth and survival of neurons in the brain. Another area of research is the potential use of OALC in the treatment of inflammation-related disorders. OALC has been found to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals. Further research is needed to fully understand the potential uses of OALC in these areas.
科学的研究の応用
OALC has several scientific research applications due to its unique properties. It has been found to have neuroprotective effects and is being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. OALC has also been shown to have anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, OALC has been found to have anti-aging effects and can be used to improve cognitive function and memory in aging individuals.
特性
IUPAC Name |
6-oxo-N-[2-oxo-2-(2-phenylethylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-6-13(10-18-14)16(22)19-11-15(21)17-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,21)(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECMRXMRCGGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

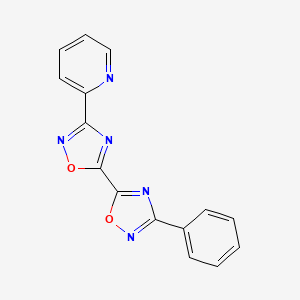
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)
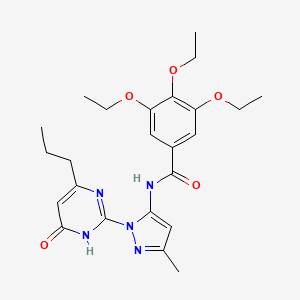
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
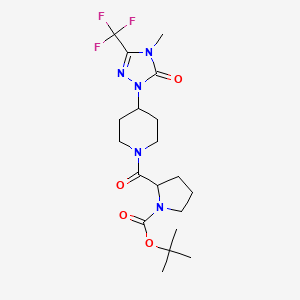
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
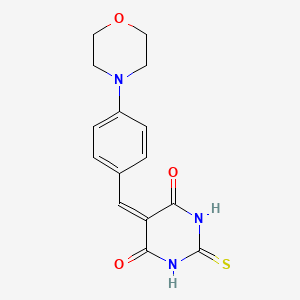
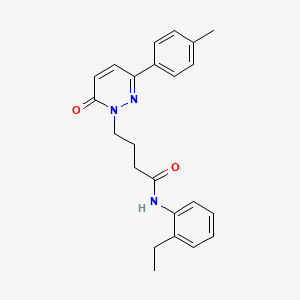
![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
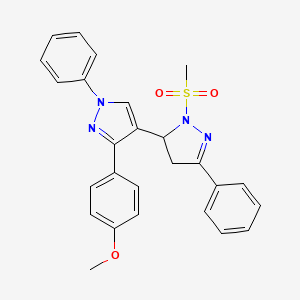
![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)